

How to prevent foaming in amine-based gas sweetening processes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nonanamine

Cat. No.: B079882

[Get Quote](#)

Technical Support Center: Amine-Based Gas Sweetening

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding foaming in amine-based gas sweetening processes.

Troubleshooting Guide & FAQs

Foaming Issues

Q1: What are the common visual and operational signs of foaming in my amine unit?

A1: Foaming in an amine unit can manifest through several operational issues. Key indicators include a sudden increase in the differential pressure across the absorber or stripper column, and a drop in the liquid level in the bottom of these columns, which may cause level control valves to close.^{[1][2]} You might also observe amine being carried over with the treated gas into downstream equipment, leading to amine loss.^{[1][3][4]} Inefficient gas sweetening, indicated by an off-specification sweet gas with high H₂S or CO₂ content, is another common symptom.^[5]

Q2: What are the primary causes of foaming in an amine sweetening process?

A2: Pure amine solutions do not typically foam.^{[6][7]} Foaming is almost always caused by contaminants in the amine solution.^{[6][7][8]} The most common culprits include:

- Liquid Hydrocarbons: Condensation of hydrocarbons from the feed gas is a frequent cause of foaming.[6][9][10][11] This can happen if the lean amine temperature is not maintained at least 5-10°C (9-18°F) above the inlet gas temperature.[9][12][13]
- Suspended Solids: Fine solid particles like iron sulfide (from corrosion), rust, and scale can stabilize foam.[9][10]
- Amine Degradation Products: Thermal or oxidative degradation of the amine can produce compounds that act as surfactants.[9]
- Surfactants and External Contaminants: Chemicals used in upstream processes, such as corrosion inhibitors, well-treating compounds, and even excessive antifoam agents, can act as surfactants and promote foaming.[9][10]

Q3: How can I prevent foaming from occurring in my system?

A3: Preventing foaming is centered around maintaining the purity of the amine solution. Key preventative measures include:

- Efficient Inlet Separation: Proper separation of liquid hydrocarbons and other contaminants from the inlet gas stream before it enters the amine contactor is critical.[3][12]
- Filtration: Employing mechanical and carbon filters to remove suspended solids and dissolved surface-active contaminants from the amine solution is essential for reliable operation.[9][12]
- Temperature Control: Maintaining the lean amine temperature 5-10°C above the inlet gas temperature prevents hydrocarbon condensation.[9][12][13]
- Good Housekeeping: Ensuring that contaminants are not introduced during maintenance activities and that makeup water is of high quality is important.[5]

Q4: My amine unit is already foaming. What are the immediate steps I should take?

A4: The most immediate action to control a foaming problem is the injection of an antifoam agent.[6][12] This is a temporary measure to regain control of the unit. The injection point is typically upstream of where the foaming is occurring, such as the rich amine outlet of the

contactor.[6] While antifoam can provide a quick solution, it is crucial to identify and address the root cause of the foaming to prevent recurrence.[1][12]

Q5: What are the different types of antifoam agents, and how do I choose the right one?

A5: The most common antifoams used in amine systems are silicone-based and polyglycol-based.[6][12] High-molecular-weight alcohols are also used.[12][13] The choice of antifoam depends on the specific contaminants and operating conditions of your system. It is highly recommended to perform onsite foam testing with your plant's amine solution to determine the most effective antifoam and the optimal dosage.[12][13] Overdosing with antifoam can sometimes worsen the foaming problem.[7]

Quantitative Data Summary

Table 1: Typical Contaminant Levels That May Induce Foaming

Contaminant	Concentration	Reference
Suspended Solids (e.g., Iron Sulfide)	> 200 - 400 ppm wt	[9]
Unsaturated Fatty Acids & Alcohol Ethoxylates	As low as 10 ppm	[3][14][15]
Total Suspended Solids (ideal maximum)	< 10 ppmw	[2]

Table 2: Recommended Antifoam Dosage Rates

Antifoam Type	Dosage Rate	Application Notes	Reference
Polyglycol-based	100 ppmw (not to exceed 400 ppmw in a day)	Generally successful in a majority of cases.	[16]
Silicone-based	10 - 25 ppmw (not to exceed 100 ppmw in a day)	Very effective, but can be adsorbed by carbon filters.	[16][17]
General (Continuous Injection)	3 - 5 ppm	For systems with persistent, low-level foaming.	[5]
General (Shock Dose)	30 ppm for 10-15 minutes	For initial, severe foaming incidents.	[5]

Experimental Protocols

1. Foam Tendency and Stability Test (Modified ASTM D892)

This test helps to determine the foaming characteristics of the amine solution.

Apparatus:

- 1000-mL graduated cylinder
- Gas diffuser stone
- Air supply with a flow meter (regulated to 94 ± 5 mL/min)
- Water bath maintained at a specified temperature (e.g., 24°C and 93.5°C)
- Stopwatch

Procedure:

- Pour a 200 mL sample of the amine solution into the 1000-mL graduated cylinder.

- Place the cylinder in the water bath and allow the sample to reach the bath temperature.
- Insert the gas diffuser into the bottom of the cylinder.
- Start the air supply at a rate of 94 mL/min and simultaneously start the stopwatch.
- After 5 minutes of aeration, stop the airflow and immediately record the volume of foam generated (foaming tendency).
- Start the stopwatch again and allow the foam to settle.
- After 10 minutes, record the remaining foam volume (foam stability).[18][19]

Acceptable analysis results are typically a foam height between 20–30 ml in a graduated cylinder and a foam break time of 5–15 seconds.[12]

2. Titration for Amine Concentration

This method determines the concentration of amine in the solution.

Apparatus:

- Buret
- Pipette
- Erlenmeyer flask
- pH meter
- Magnetic stirrer and stir bar

Reagents:

- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 N)
- Deionized water

Procedure:

- Pipette a known volume of the amine sample (e.g., 2 mL) into an Erlenmeyer flask.
- Add a known volume of deionized water (e.g., 50 mL) and a magnetic stir bar.
- Place the flask on the magnetic stirrer and begin stirring.
- Immerse the pH electrode in the solution.
- Record the initial pH.
- Titrate with the standardized HCl solution, adding small increments and recording the pH after each addition.
- Continue the titration until the equivalence point is reached, which is indicated by a sharp change in pH.
- The volume of HCl used at the equivalence point is used to calculate the amine concentration.[\[20\]](#)

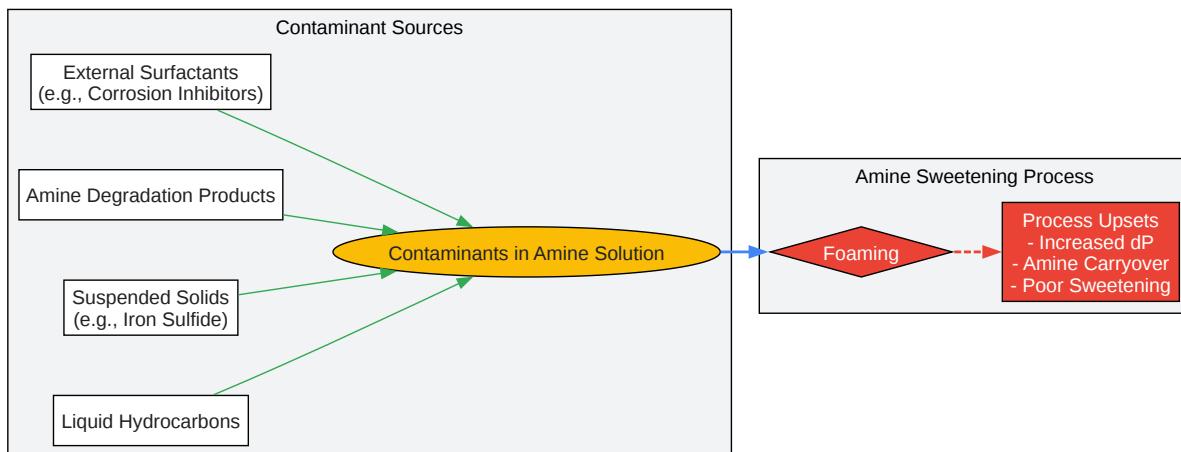
3. Gas Chromatography (GC) for Amine Degradation Products

GC is a powerful technique to identify and quantify volatile and semi-volatile degradation products in the amine solution.

General Procedure Outline:

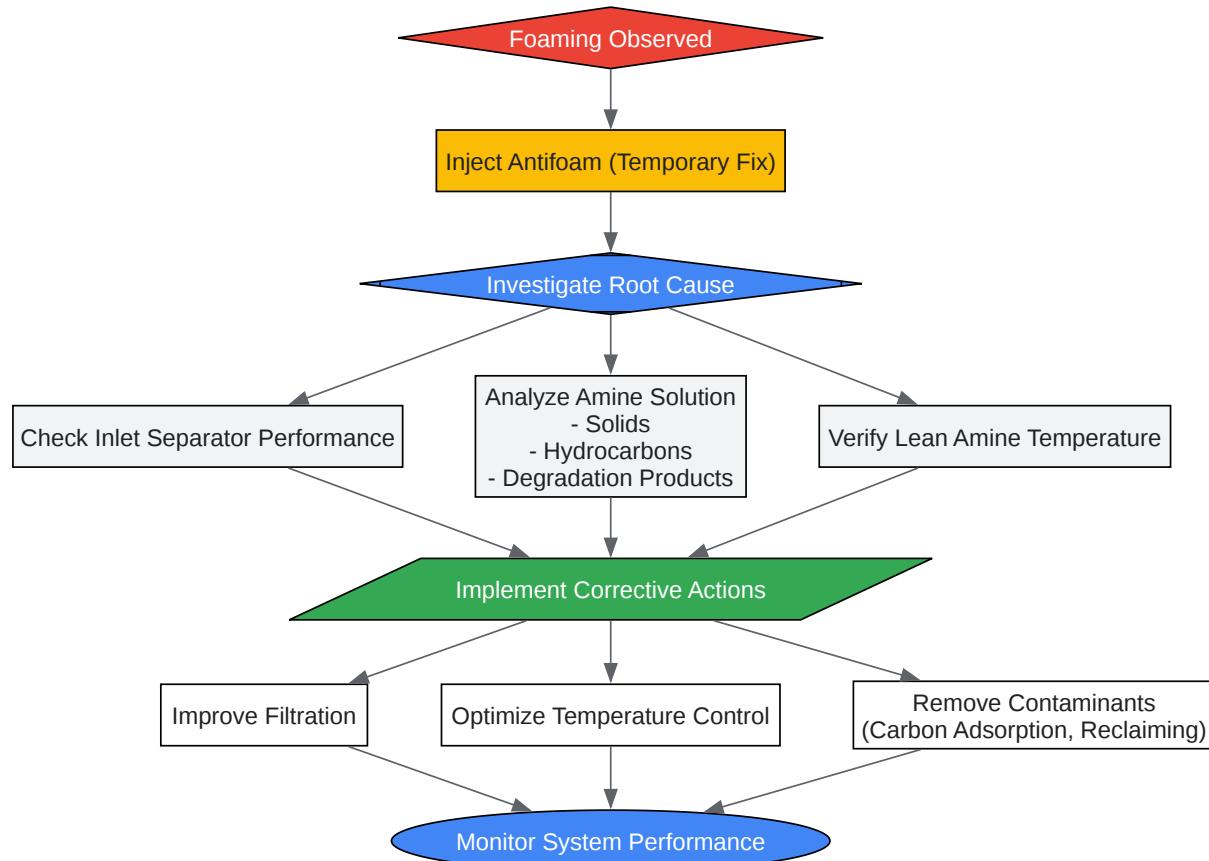
- Sample Preparation: The amine sample may require derivatization to make the degradation products suitable for GC analysis. Headspace solid-phase microextraction (HS-SPME) is a common and effective sample preparation method.[\[7\]](#)
- Injection: A small volume of the prepared sample is injected into the gas chromatograph.
- Separation: The sample is vaporized and carried by an inert gas through a column. Different compounds in the sample travel through the column at different rates, leading to their separation.
- Detection: As the separated compounds exit the column, they are detected by a detector (e.g., Flame Ionization Detector - FID, or Mass Spectrometer - MS).

- Analysis: The resulting chromatogram shows peaks corresponding to different compounds. The area under each peak is proportional to the concentration of that compound. By comparing the retention times and peak areas to those of known standards, the degradation products can be identified and quantified.[7][10][21]


4. Ion Chromatography for Heat Stable Salts (HSS)

Ion chromatography is used to determine the concentration of heat-stable salts, which are non-regenerable salts that can contribute to corrosion and foaming.

General Procedure Outline:


- Sample Preparation: The amine sample is typically diluted with deionized water.
- Injection: A small volume of the diluted sample is injected into the ion chromatograph.
- Separation: The sample passes through an ion-exchange column, which separates the different anions that constitute the heat-stable salts.
- Detection: The separated ions are detected by a conductivity detector.
- Analysis: The resulting chromatogram shows peaks corresponding to different anions. The concentration of each HSS anion is determined by comparing the peak area to a calibration curve generated from known standards.[22][23]

Visualizations

[Click to download full resolution via product page](#)

Caption: Causes of Foaming in Amine Sweetening.

[Click to download full resolution via product page](#)

Caption: Troubleshooting Workflow for Foaming Events.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. researchgate.net [researchgate.net]
- 4. iarjset.com [iarjset.com]
- 5. youtube.com [youtube.com]
- 6. tamson-instruments.com [tamson-instruments.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. refiningcommunity.com [refiningcommunity.com]
- 10. A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thepetrosolutions.com [thepetrosolutions.com]
- 12. nortonengr.com [nortonengr.com]
- 13. Case studies of troubleshooting amine treating foaming—Part 1 | Gas Processing & LNG [gasprocessingnews.com]
- 14. Identification and Quantification of Organic Contaminants and Evaluation of Their Effects on Amine Foaming in the Natural Gas Sweetening Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. coastalchem.com [coastalchem.com]
- 17. ou.edu [ou.edu]
- 18. ASTM D892 Standard Foam Test Procedure | Ayalytical [ayalytical.com]
- 19. Foam Test [testoil.com]
- 20. scribd.com [scribd.com]
- 21. A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments - ProQuest [proquest.com]
- 22. azom.com [azom.com]
- 23. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- To cite this document: BenchChem. [How to prevent foaming in amine-based gas sweetening processes]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b079882#how-to-prevent-foaming-in-amine-based-gas-sweetening-processes>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com